molecular formula C12H7ClF3NO2S B2838430 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine CAS No. 204577-97-9

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2838430
CAS No.: 204577-97-9
M. Wt: 321.7
InChI Key: HRARYFALNCQJJX-UHFFFAOYSA-N
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Description

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the third position, a phenylsulfonyl group at the second position, and a trifluoromethyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, phenylsulfonyl chloride, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions. Solvents like dimethylformamide or dichloromethane are commonly used to dissolve the reactants and provide a suitable medium for the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and analysis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The phenylsulfonyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and acyl chlorides are used for electrophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and trifluoromethylated compounds. The specific products depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in inhibiting specific enzymes and proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in treating various diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(phenylsulfonyl)pyridine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    2-(Phenylsulfonyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its chemical properties and reactivity.

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenylsulfonyl group, which may impact its biological activity and applications.

Uniqueness

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (chloro, phenylsulfonyl, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2S/c13-10-6-8(12(14,15)16)7-17-11(10)20(18,19)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRARYFALNCQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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